molecular formula C26H19BrN4O2 B2827271 N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-87-1

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2827271
CAS No.: 477231-87-1
M. Wt: 499.368
InChI Key: AGJIHGOKLPTLCN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-(4-bromophenyl) group, a 5-phenyl substituent, and an N4-linked 1,3-benzodioxol-5-ylmethyl moiety. Pyrrolo[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles widely investigated for their kinase inhibitory and antitumor properties . Its synthesis likely follows established routes for analogous compounds, involving nucleophilic substitution or Suzuki coupling to introduce aryl groups at positions 5 and 7 .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4O2/c27-19-7-9-20(10-8-19)31-14-21(18-4-2-1-3-5-18)24-25(29-15-30-26(24)31)28-13-17-6-11-22-23(12-17)33-16-32-22/h1-12,14-15H,13,16H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJIHGOKLPTLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=C(C=C5)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzodioxole and bromophenyl groups through various coupling reactions. Key steps may include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole group: This step often involves nucleophilic substitution reactions.

    Attachment of the bromophenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of this compound is its role as an inhibitor of protein kinases. Protein kinases are critical in regulating cellular processes such as growth and differentiation. Dysregulation of these kinases is associated with various diseases, including cancer. The compound has shown promise in modulating the activity of Janus kinases (JAKs), which are implicated in immune response and hematopoiesis .

Case Study: JAK Inhibition
Research indicates that derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been evaluated for their efficacy against JAK-related disorders. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been shown to selectively inhibit JAK1 with IC50 values in the nanomolar range .

Cancer Therapeutics

Due to its ability to inhibit specific kinases involved in tumor growth and survival signaling pathways, this compound has potential applications in cancer therapy. Its structural features allow it to target pathways that are often hijacked by cancer cells.

Case Study: Non-Small Cell Lung Cancer
Studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit RET kinase activity, which is crucial in various thoracic cancers. The inhibition of RET has been linked to reduced tumor proliferation and improved patient outcomes in preclinical models .

Neuropharmacology

The compound may also find applications in neuropharmacology due to its structural similarity to other compounds known for central nervous system effects. Research into derivatives has suggested potential muscle-relaxant and anticonvulsive properties .

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It could affect cellular signaling pathways, altering the behavior of cells.

    Interaction with DNA or RNA: The compound might bind to nucleic acids, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects at the 7-Position :

  • The 4-bromophenyl group in the target compound introduces significant lipophilicity and steric bulk compared to methyl (), methoxy (), or fluoro () substituents. Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets .
  • 4-Fluorophenyl () offers metabolic stability due to fluorine’s resistance to oxidative degradation, whereas bromine’s larger size may improve target engagement at the cost of pharmacokinetic challenges.

This contrasts with simpler benzyl () or 4-methylphenyl () groups, which prioritize lipophilicity .

5-Position Variability :

  • While the target compound retains a phenyl group at position 5, analogs with extended substituents (e.g., 2-(3,5-dimethoxyphenyl)ethyl in ) show enhanced antitumor activity, suggesting that bulkier groups may optimize steric complementarity with kinase targets .

Biological Activity: Compounds like 7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine () exhibit nanomolar IC₅₀ values in cancer models, highlighting the importance of substitution patterns. The absence of a 2-amine group in the target compound may shift its mechanism of action .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety and a pyrrolopyrimidine core. Its molecular formula is C18H14BrN3O3, with a molecular weight of 400.2 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC18H14BrN3O3
Molecular Weight400.2 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H14BrN3O3/c19-13...
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases implicated in cancer cell proliferation. For instance, similar compounds have been shown to inhibit FLT3 and CDK kinases, which are critical for cell cycle regulation and tumor growth .

Anticancer Properties

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer activity by inhibiting key enzymes involved in tumor growth. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby blocking their function.

Case Study:
In a study examining the effects of similar compounds on cancer cell lines, it was found that the introduction of the benzodioxole moiety significantly enhanced the inhibitory effects on FLT3 and CDK kinases, leading to reduced cell proliferation in vitro .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor in biochemical assays. It can interfere with protein interactions essential for cellular processes, making it a candidate for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzodioxole and bromophenyl groups can significantly affect the compound's biological activity. For example:

  • Benzodioxole Moiety: Enhances solubility and bioavailability.
  • Bromophenyl Group: Influences binding affinity to target enzymes.

These modifications can lead to compounds with improved potency and selectivity against cancer cells .

Research Applications

This compound is being explored for various scientific applications:

  • Medicinal Chemistry: As a potential anticancer agent.
  • Biochemical Research: In enzyme inhibition studies.
  • Materials Science: As a building block for advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the pyrrolo[2,3-d]pyrimidine core via electrophilic cyclization of substituted pyrimidine intermediates. Phosphorus oxychloride (POCl₃) is commonly used for chlorination at the 4-position .
  • Step 2 : Nucleophilic displacement of the 4-chloro group with a benzodioxol-5-ylmethylamine derivative. This step requires anhydrous conditions and a base like triethylamine to drive the reaction .
  • Step 3 : Suzuki-Miyaura coupling to introduce the 4-bromophenyl and phenyl groups at positions 5 and 7, respectively. Catalytic systems (e.g., Pd(PPh₃)₄) and optimized solvent mixtures (e.g., DMF:H₂O) are critical for high yields .
    • Optimization : Reaction monitoring via TLC/HPLC and purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) ensure >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR data should confirm aromatic protons (δ 6.8–8.2 ppm for pyrrolo-pyrimidine and substituents), benzylic methylene protons (δ 4.5–5.5 ppm), and absence of unreacted intermediates .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ expected for C₂₇H₂₀BrN₃O₂: ~522.07 g/mol) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D arrangement of the benzodioxole and bromophenyl groups, confirming regiochemistry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Case Study : If the compound shows potent kinase inhibition in biochemical assays (e.g., IC₅₀ < 100 nM) but poor cellular activity:

  • Possible Causes : Poor membrane permeability (logP >5) or efflux by P-glycoprotein.
  • Solutions :
  • Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility while retaining affinity .
  • Prodrug Design : Mask hydrophobic groups with ester linkages, cleaved intracellularly .
  • Validation : Use parallel artificial membrane permeability assays (PAMPA) and LC-MS/MS to quantify intracellular concentrations .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

  • Key Findings :

  • Bromophenyl Group at Position 7 : Critical for stacking interactions with hydrophobic kinase pockets (e.g., JAK1/2). Replacement with smaller groups (e.g., methyl) reduces potency by >10-fold .
  • Benzodioxol-5-ylmethylamine at Position 4 : Enhances selectivity over off-target kinases (e.g., EGFR) due to steric complementarity .
    • Experimental Design :
  • Synthesize analogs with systematic substitutions (e.g., 4-fluorophenyl, 3-trifluoromethylphenyl) .
  • Test against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .

Q. What crystallographic techniques are most reliable for analyzing binding modes with biological targets?

  • Approach : Co-crystallize the compound with a kinase domain (e.g., RIPK1 or JAK1) using hanging-drop vapor diffusion.

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) datasets .
  • Refinement : SHELXL for anisotropic B-factor adjustment and occupancy refinement of disordered regions .
    • Key Metrics : Hydrogen bonds between the pyrrolo-pyrimidine core and kinase hinge region (e.g., N-H···O=C interactions) validate binding .

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